Methyl 2,4-difluoro-3-oxopentanoate
Description
Methyl 2,4-difluoro-3-oxopentanoate is a fluorinated ketoester featuring a methyl ester group, two fluorine substituents at positions 2 and 4, and a ketone at position 2. Such compounds are of significant interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine atoms, which enhance stability and modulate reactivity.
Properties
CAS No. |
196202-02-5 |
|---|---|
Molecular Formula |
C6H8F2O3 |
Molecular Weight |
166.12 g/mol |
IUPAC Name |
methyl 2,4-difluoro-3-oxopentanoate |
InChI |
InChI=1S/C6H8F2O3/c1-3(7)5(9)4(8)6(10)11-2/h3-4H,1-2H3 |
InChI Key |
UIJHYJLCCFJKGO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C(C(=O)OC)F)F |
Canonical SMILES |
CC(C(=O)C(C(=O)OC)F)F |
Synonyms |
Pentanoic acid, 2,4-difluoro-3-oxo-, methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of Methyl 2,4-difluoro-3-oxopentanoate, ranked by similarity scores (0.69–0.78) derived from structural fingerprints :
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | 893643-18-0 | 0.78 | Trifluoro substitution, dual ketones (2,4-dioxo) |
| Diethyl 4,4-difluoroheptanedioate | 22515-16-8 | 0.75 | Diester, difluoro at C4, extended carbon chain |
| Diethyl 2,2-difluoropentanedioate | 428-97-7 | 0.70 | Diester, difluoro at C2 |
| Ethyl 4,4-difluoro-3-oxobutanoate | 141-97-9 | 0.70 | Ethyl ester, difluoro at C4, shorter chain (butanoate) |
| Methyl 2-fluoro-3-oxopentanoate | 180287-02-9 | 0.69 | Monofluoro at C2, methyl ester |
Key Observations :
- Fluorine Substitution: this compound uniquely combines fluorine atoms at C2 and C4, unlike Ethyl 4,4-difluoro-3-oxobutanoate (fluorines at C4) or Methyl 2-fluoro-3-oxopentanoate (monofluoro at C2) .
- Ketone Position: The 3-oxo group is conserved across most analogs, but Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate introduces a second ketone at C2, altering its reactivity .
- Ester Groups: The methyl ester in the target compound contrasts with diesters (e.g., Diethyl 2,2-difluoropentanedioate) or ethyl esters (e.g., Ethyl 4,4-difluoro-3-oxopentanoate), impacting solubility and steric effects .
Physicochemical Properties
Collision cross-section (CCS) data for Ethyl 4,4-difluoro-3-oxopentanoate ([M+H]+: 181.06708 m/z, CCS 140.1 Ų) provides insights into the conformational flexibility of difluoro-ketoesters .
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